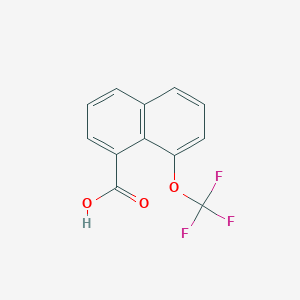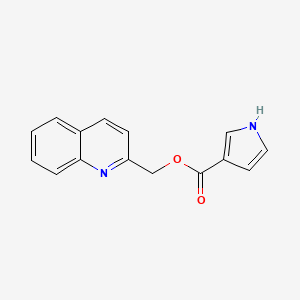
Methyl 2-((5,8-difluoroquinolin-4-yl)oxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((5,8-difluoroquinolin-4-yl)oxy)acetate typically involves the reaction of 5,8-difluoroquinoline with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques .
化学反応の分析
Types of Reactions
Methyl 2-((5,8-difluoroquinolin-4-yl)oxy)acetate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the quinoline ring can be substituted with other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives .
科学的研究の応用
Methyl 2-((5,8-difluoroquinolin-4-yl)oxy)acetate has several scientific research applications, including:
作用機序
類似化合物との比較
特性
分子式 |
C12H9F2NO3 |
|---|---|
分子量 |
253.20 g/mol |
IUPAC名 |
methyl 2-(5,8-difluoroquinolin-4-yl)oxyacetate |
InChI |
InChI=1S/C12H9F2NO3/c1-17-10(16)6-18-9-4-5-15-12-8(14)3-2-7(13)11(9)12/h2-5H,6H2,1H3 |
InChIキー |
MQGSODFBURSPJW-UHFFFAOYSA-N |
正規SMILES |
COC(=O)COC1=CC=NC2=C(C=CC(=C12)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



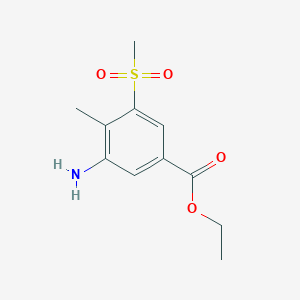
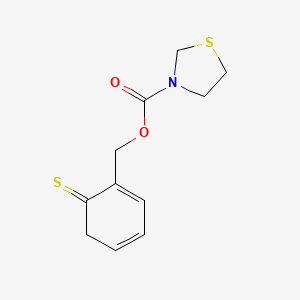
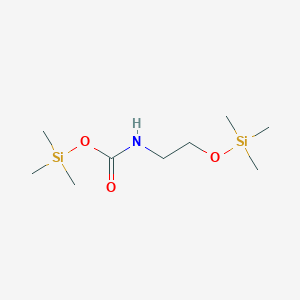
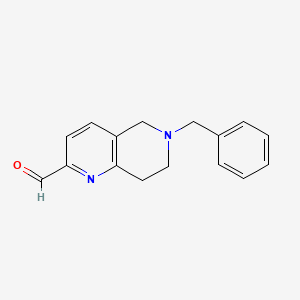
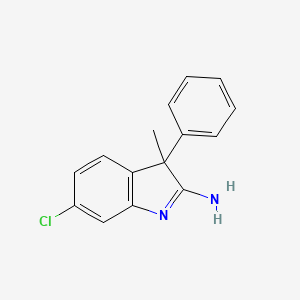



![[6-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11862203.png)
![2-(2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethyl)pyridine](/img/structure/B11862211.png)
